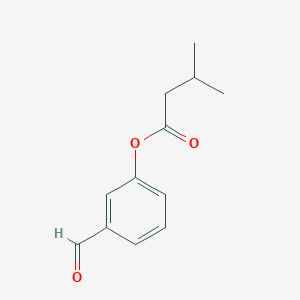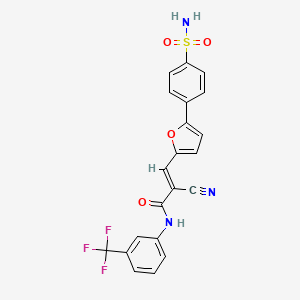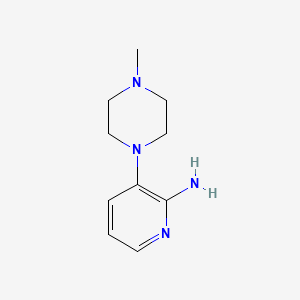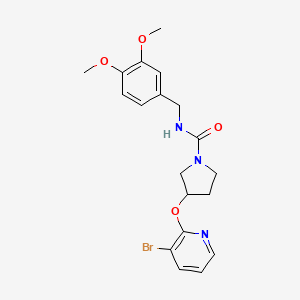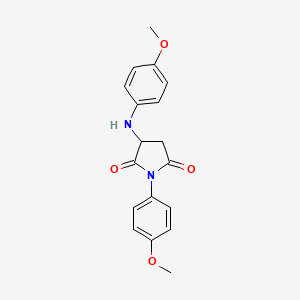
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, also known as MAPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MAPD is a pyrrolidine derivative that has been synthesized through a multistep process, and its chemical structure is similar to other pyrrolidine-based compounds that have been used for medicinal purposes.
Scientific Research Applications
Acylation and Synthesis Applications
Acylation of pyrrolidine-2,4-diones, including derivatives similar to the compound of interest, involves reactions with acid chlorides of different acids in the presence of Lewis acids, leading to the synthesis of 3-acyltetramic acids. This process is crucial for the development of compounds with potential applications in medicinal chemistry and materials science. The efficient protocol involving boron trifluoride–diethyl ether as Lewis acid signifies a method for modifying pyrrolidine diones to enhance their reactivity and potential utility in creating new chemicals for further research applications (Jones et al., 1990).
Crystal Structure and Chemical Synthesis
The synthesis and structural analysis of compounds similar to 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, such as 5,6-Di(o-methoxylanilino)pyridine-2,3-dione, have been studied. These compounds are synthesized under solvent-free conditions, showcasing methods for creating complex molecules with potential applications in developing new materials and understanding molecular interactions. The characterization of these compounds through X-ray single crystal diffraction helps in elucidating their molecular and crystal structures, which is vital for the design of materials with specific properties (Deng Tong-tong, 2008).
Bioactivity and Novel Strobilurin Derivatives
Research into novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety has shown that these compounds exhibit visible fungicidal activity. The synthesis of β-methoxyacrylate derivatives incorporating the pyrrolidine-2,4-dione structure and their subsequent testing against various fungi highlight the potential agricultural applications of these compounds in protecting crops from fungal infections. This area of research is crucial for developing new pesticides with enhanced efficacy and specificity (Guihua et al., 2014).
Advanced Materials Development
The development of alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units for use as electron transport layers in polymer solar cells exemplifies the material science applications of pyrrolidine dione derivatives. These compounds, due to their electron-deficient nature and planar structure, show high conductivity and electron mobility, significantly enhancing the efficiency of solar cells. Such research underlines the importance of pyrrolidine dione derivatives in the ongoing development of more efficient and sustainable energy solutions (Hu et al., 2015).
properties
IUPAC Name |
3-(4-methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-7-3-12(4-8-14)19-16-11-17(21)20(18(16)22)13-5-9-15(24-2)10-6-13/h3-10,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYFJYBMUDTHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

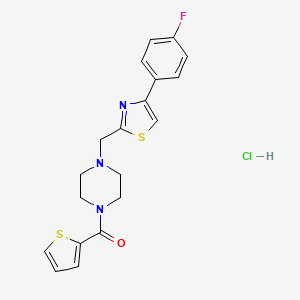
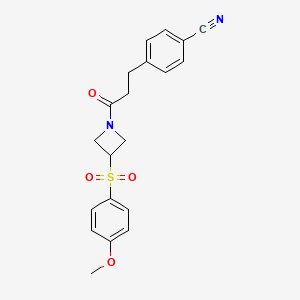
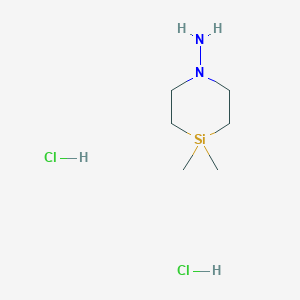
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2690349.png)
![1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2690351.png)
![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine](/img/structure/B2690352.png)
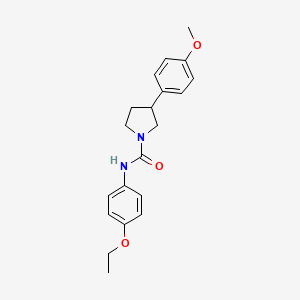
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2690356.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2690358.png)
